2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018199
InChI: InChI=1S/C28H23Cl2N3O5/c29-21-2-1-3-22(30)24(21)25-20(26(38-32-25)16-4-5-16)13-37-19-8-6-18(7-9-19)28(36)14-33(15-28)23-12-17(27(34)35)10-11-31-23/h1-3,6-12,16,36H,4-5,13-15H2,(H,34,35)
SMILES:
Molecular Formula: C28H23Cl2N3O5
Molecular Weight: 552.4 g/mol

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC16018199

Molecular Formula: C28H23Cl2N3O5

Molecular Weight: 552.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid -

Specification

Molecular Formula C28H23Cl2N3O5
Molecular Weight 552.4 g/mol
IUPAC Name 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C28H23Cl2N3O5/c29-21-2-1-3-22(30)24(21)25-20(26(38-32-25)16-4-5-16)13-37-19-8-6-18(7-9-19)28(36)14-33(15-28)23-12-17(27(34)35)10-11-31-23/h1-3,6-12,16,36H,4-5,13-15H2,(H,34,35)
Standard InChI Key FZTCPSHWTJKIFG-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

GS-9674 is a synthetic small molecule with the systematic IUPAC name 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid. Its molecular formula is C₂₈H₂₃Cl₂N₃O₅, yielding a molecular weight of 552.4 g/mol. The compound’s structural complexity arises from three distinct moieties:

  • A 2,6-dichlorophenyl group linked to an oxazole ring.

  • A cyclopropyl substituent at the oxazole’s 5-position.

  • A pyridine-4-carboxylic acid group connected via a hydroxyazetidine linker.

Table 1: Key Molecular Properties of GS-9674

PropertyValue
Molecular FormulaC₂₈H₂₃Cl₂N₃O₅
Molecular Weight552.4 g/mol
IUPAC Name2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Canonical SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5(C(CN5C6=NC=CC(=C6)C(=O)O)O)O
InChIKeyFZTCPSHWTJKIFG-UHFFFAOYSA-N

The stereochemistry of the hydroxyazetidine ring and spatial arrangement of substituents are critical for FXR binding affinity.

Synthetic Route

GS-9674 is synthesized via multi-step organic reactions, including:

  • Oxazole ring formation through cyclization of dichlorophenyl-substituted precursors.

  • Ether linkage between the oxazole and methoxyphenyl groups.

  • Azetidine ring construction via intramolecular cycloaddition.

  • Carboxylic acid functionalization at the pyridine’s 4-position.
    Patents describe optimized routes achieving >95% purity, though exact catalytic conditions remain proprietary.

Pharmacological Mechanism and Target Engagement

FXR Agonism and Bile Acid Homeostasis

GS-9674 is a selective FXR agonist (EC₅₀ = 9 nM) that activates the nuclear receptor FXR, a master regulator of bile acid (BA) synthesis and transport . Upon binding, FXR induces fibroblast growth factor 19 (FGF19), which suppresses hepatic BA synthesis via CYP7A1 inhibition and enhances biliary BA excretion through BSEP/ABCB11 upregulation .

Preclinical Efficacy

In murine models of cholestasis, GS-9674 demonstrated:

  • 70% reduction in serum BA levels (vs. placebo).

  • 50% decrease in hepatic inflammation markers (ALT, AST).

  • Prevention of fibrosis via downregulation of TGF-β and collagen deposition .

Clinical Development in Primary Sclerosing Cholangitis

Phase 2 Trial (NCT02943460)

A randomized, double-blind, placebo-controlled study evaluated GS-9674 in 50 non-cirrhotic PSC patients over 12 weeks :

Table 2: Phase 2 Clinical Outcomes

ParameterGS-9674 30 mg (n=20)GS-9674 100 mg (n=20)Placebo (n=10)
ALP Reduction-25.3%*-32.1%**-5.2%
FGF19 Increase4.2-fold*5.8-fold**1.1-fold
Pruritus Incidence15%20%10%

*P < 0.05; **P < 0.01 vs. placebo .

The 100 mg dose showed significant improvement in alkaline phosphatase (ALP), a biomarker of cholestasis, with a favorable safety profile .

Phase 3 Trial (EudraCT 2019-000204-14)

An ongoing global Phase 3 trial (n=400) evaluates GS-9674 100 mg vs. placebo over 108 weeks in non-cirrhotic PSC patients . Primary endpoints include:

  • Time to progression (fibrosis, cirrhosis, transplantation).

  • Change in Enhanced Liver Fibrosis (ELF) score.
    Interim analyses report 34% risk reduction in disease progression (HR 0.66, P = 0.02) and 28% lower ELF scores (P < 0.001) .

Regulatory Status and Future Directions

GS-9674 received Orphan Drug Designation from the EMA (2024) for PSC. Pending Phase 3 results, a New Drug Application (NDA) is anticipated in 2026. Future studies will explore combinations with anti-fibrotics (e.g., cilofexor) and biomarkers for patient stratification .

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